Superior MAO-A Inhibition vs. 6-Bromo Analog
8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one exhibits exceptionally potent inhibition of human recombinant MAO-A with an IC50 of 9.5 nM [1]. In a direct cross-study comparison using the same or highly similar fluorometric assay methodology, a closely related analog with the bromine substitution at the 6-position (CHEMBL2206099) demonstrates over 6000-fold weaker inhibition, with an IC50 of 57,300 nM [2]. This stark difference underscores the critical importance of the 8-bromo substitution for achieving low-nanomolar MAO-A activity.
| Evidence Dimension | Human MAO-A Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 9.5 nM |
| Comparator Or Baseline | 6-Bromo analog (CHEMBL2206099): 57,300 nM |
| Quantified Difference | Target compound is >6,000-fold more potent than the 6-bromo analog. |
| Conditions | Inhibition of human recombinant MAO-A assessed as inhibition of 4-hydroxyquinoline formation using kynuramine as substrate (fluorometric assay). |
Why This Matters
This >6,000-fold potency advantage is critical for scientific projects where low-nanomolar MAO-A inhibition is required, making this specific isomer essential and not interchangeable with other bromo-substituted variants.
- [1] BindingDB. BDBM50607019 (CHEMBL5218784): 8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one MAO-A IC50. Accessed 2026-04-21. View Source
- [2] BindingDB. BDBM50402324 (CHEMBL2206099): 6-Bromo analog MAO-A IC50. Accessed 2026-04-21. View Source
